molecular formula C20H17N5O2 B2506753 2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1251579-40-4

2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2506753
CAS RN: 1251579-40-4
M. Wt: 359.389
InChI Key: SQXQIPGFRNQEHW-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel derivative that incorporates several heterocyclic moieties, such as indole, oxadiazole, and azetidinone. These structural features are known to impart a range of biological activities, and their combination in a single molecule could potentially lead to compounds with unique properties and applications, particularly in the field of antimicrobial agents.

Synthesis Analysis

The synthesis of related azetidinone derivatives has been described in the literature. For instance, azetidinones have been prepared by the reaction of 3-methyl-1H-pyrazol-5(4H)-one with aldehydes and ammonia, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine, leading to the formation of 4-oxoazetidin-1-yl derivatives . Similarly, novel indol compounds containing azetidinones and oxadiazoles have been synthesized by a multi-step process starting with the reaction of (1H-indol-1-yl)acetate with monochloroacetyl chloride, followed by subsequent reactions with hydrazine hydrate and acetophenone derivatives . These methods could potentially be adapted for the synthesis of 2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered azetidinone ring, which is known to confer rigidity and a defined three-dimensional shape to the molecule. The indole moiety is a common scaffold in many natural products and pharmaceuticals, contributing to the compound's ability to interact with biological targets. The oxadiazole ring is another heterocycle that is often included in drug design due to its bioisosteric properties and ability to form hydrogen bonds . The combination of these features in the compound of interest suggests a complex molecular architecture that could be analyzed using spectroscopic techniques such as IR, NMR, and Mass spectrometry, as well as elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives typically involves the azetidinone ring, which can undergo various transformations, including ring-opening reactions and nucleophilic substitutions. The presence of the oxadiazole and indole rings may also influence the compound's reactivity, allowing for additional chemical modifications that could be exploited in the development of new derivatives with tailored properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely be influenced by its heterocyclic content. The azetidinone ring might impart a degree of steric strain, affecting the compound's stability and reactivity. The indole and oxadiazole rings could contribute to the compound's ability to engage in π-π stacking interactions and hydrogen bonding, which would be relevant for its solubility, crystallinity, and overall behavior in biological environments. These properties would need to be characterized through empirical studies, including solubility tests, melting point determination, and other relevant assays .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Activity : Compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone show significant antimicrobial activity, with minimum inhibitory concentrations ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
  • Synthesis of Indol Compounds with Antimicrobial Properties : Novel derivatives of indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles have been prepared and found to have antimicrobial activity (Sreeramulu & Ashokgajapathiraju, 2014).
  • Quinoline Nucleus Containing Derivatives : Synthesized quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives demonstrated in vitro antimicrobial screening against various bacterial and fungal strains (Desai & Dodiya, 2014).

Antiviral and Anticancer Applications

  • Antiviral Activity : Compounds like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives have been investigated for their antiviral activity, including anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006).
  • Anticancer Agents : Research has focused on the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to natural products, for their potential as anticancer agents. Some compounds exhibited promising anticancer activities in vitro (Maftei et al., 2016).

Synthetic Organic Chemistry

  • Synthetic Approaches in Aqueous Media : Research on the synthesis of small- and medium-size aza-heterocycles, including azetidines and oxadiazoles, in aqueous media has been conducted, highlighting the versatility of these compounds in synthetic organic chemistry (Singh & Tabane, 2015).

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18(9-13-10-22-16-6-2-1-5-15(13)16)25-11-14(12-25)20-23-19(24-27-20)17-7-3-4-8-21-17/h1-8,10,14,22H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXQIPGFRNQEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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